(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enamide
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Description
(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enamide is a useful research compound. Its molecular formula is C20H12BrN5O3 and its molecular weight is 450.252. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- T137073 exhibits potential as an anticancer agent . Researchers investigate its effects on cancer cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth. Its structural features may target specific pathways involved in cancer progression .
- Inflammation plays a crucial role in various diseases. T137073 may act as an anti-inflammatory compound , modulating inflammatory pathways. Studies explore its impact on cytokines, NF-κB signaling, and immune responses .
- Kinases are essential regulators of cellular processes. T137073 could serve as a kinase inhibitor , affecting kinases involved in cell signaling, proliferation, and survival. Researchers investigate its selectivity and efficacy against specific kinases .
- Neuroprotective agents are critical for managing neurodegenerative conditions. T137073 may offer neuroprotection by modulating oxidative stress, neuroinflammation, and protein misfolding. Studies explore its potential in Alzheimer’s, Parkinson’s, or other neurodegenerative disorders .
- Investigating T137073 ’s antimicrobial properties is essential. Researchers study its effects against bacteria, fungi, and viruses. Its unique structure may interact with microbial targets, making it a potential therapeutic agent .
- T137073 serves as a valuable scaffold for chemical biology and drug design. Scientists modify its structure to create derivatives with improved properties. Computational studies predict binding interactions, aiding in rational drug design .
Anticancer Research
Anti-Inflammatory Properties
Kinase Inhibitor
Neuroprotection and Neurodegenerative Diseases
Antimicrobial Activity
Chemical Biology and Drug Design
properties
IUPAC Name |
(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrN5O3/c21-14-3-1-11(2-4-14)18-13(10-23-26-18)7-12(9-22)19(27)24-15-5-6-17-16(8-15)25-20(28)29-17/h1-8,10H,(H,23,26)(H,24,27)(H,25,28)/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJNIFWOVYXNFQ-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C=C(C#N)C(=O)NC3=CC4=C(C=C3)OC(=O)N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C=NN2)/C=C(/C#N)\C(=O)NC3=CC4=C(C=C3)OC(=O)N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enamide |
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